molecular formula C4H10O3S B092394 2-Butanesulfonic acid CAS No. 16794-12-0

2-Butanesulfonic acid

Cat. No.: B092394
CAS No.: 16794-12-0
M. Wt: 138.19 g/mol
InChI Key: BRXCDHOLJPJLLT-UHFFFAOYSA-N
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Description

2-Butanesulfonic acid is an organic compound with the molecular formula C₄H₁₀O₃S. It is a sulfonic acid derivative of butane, characterized by the presence of a sulfonic acid group attached to the second carbon of the butane chain. This compound is typically found as a colorless or pale yellow liquid and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butanesulfonic acid can be synthesized through various methods. One common method involves the reaction of 2-butene with sulfur trioxide, followed by hydrolysis. Another method includes the reaction of 2-butene with chlorosulfonic acid, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced by the sulfonation of butane using sulfur trioxide or chlorosulfonic acid. The reaction is typically carried out in a controlled environment to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Butanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butanesulfonic acid involves its ability to donate protons (H⁺ ions) due to the presence of the sulfonic acid group. This property makes it an effective acid catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction or application in which it is used .

Comparison with Similar Compounds

  • 1-Butanesulfonic acid
  • Methanesulfonic acid
  • Ethanesulfonic acid
  • Propane-1-sulfonic acid

Comparison: 2-Butanesulfonic acid is unique due to its specific structure, which provides distinct reactivity and solubility properties compared to other sulfonic acids. For example, methanesulfonic acid is a simpler molecule with different reactivity patterns, while 1-butanesulfonic acid has the sulfonic acid group attached to the first carbon, leading to different chemical behavior .

Properties

IUPAC Name

butane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCDHOLJPJLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041395
Record name 2-Butanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16794-12-0
Record name 2-Butanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butane-2-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BUTANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of gold nanoparticles conjugated with pterin derivatives, structurally similar to 2-Butanesulfonic acid, in cancer therapy?

A2: The research [] investigates the use of gold nanoparticles conjugated with pterin derivatives for plasmonic photothermal therapy targeted at cancer cells. While the exact structure of the pterin derivative isn't specified in the abstract, it highlights the potential of these conjugates for selective destruction of HeLa cells (cervical cancer cells) while exhibiting lower toxicity towards normal human endocervical cells in vitro. This selectivity likely arises from the interaction between the pterin moiety and specific receptors or cellular pathways overexpressed in cancer cells.

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